molecular formula C19H16O3 B311227 4-Methoxyphenyl 1-naphthylacetate

4-Methoxyphenyl 1-naphthylacetate

Cat. No.: B311227
M. Wt: 292.3 g/mol
InChI Key: XEEIHSHMAPNMEY-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 1-naphthylacetate is a synthetic ester compound of interest in chemical and biological research. It is formed from 1-naphthylacetate and 4-methoxyphenylacetic acid, both of which have established research applications. The 1-naphthylacetate moiety is widely recognized for its role in plant biology as a rooting agent and plant growth regulator . The 4-methoxyphenyl structural component is a known metabolite and is utilized as an intermediate in the synthesis of more complex pharmaceutical compounds . The combination of these structures in this compound suggests potential for use in organic synthesis, as a standard in analytical method development, and in biochemical studies exploring esterase activity and compound transport. Researchers may also investigate its properties as a precursor in the development of novel organic materials or bioactive molecules. This product is provided as a high-purity material to ensure consistent and reliable results in a laboratory setting. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

(4-methoxyphenyl) 2-naphthalen-1-ylacetate

InChI

InChI=1S/C19H16O3/c1-21-16-9-11-17(12-10-16)22-19(20)13-15-7-4-6-14-5-2-3-8-18(14)15/h2-12H,13H2,1H3

InChI Key

XEEIHSHMAPNMEY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Strategic Synthesis and Derivatization Methodologies

Direct Esterification Approaches for 4-Methoxyphenyl (B3050149) 1-naphthylacetate (B1228651)

The most direct route to 4-methoxyphenyl 1-naphthylacetate is through the esterification of 1-naphthylacetic acid with 4-methoxyphenol (B1676288). This reaction typically requires a catalyst to facilitate the formation of the ester bond.

One common method involves the use of a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in a suitable solvent like dichloromethane. This approach facilitates the removal of water, driving the reaction towards the formation of the ester.

Acid-catalyzed esterification is another viable pathway. By refluxing 1-naphthylacetic acid and 4-methoxyphenol in the presence of a strong acid catalyst like sulfuric acid in a solvent such as methanol (B129727), the ester can be formed. The acid protonates the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the phenolic oxygen of 4-methoxyphenol.

Alternative Synthetic Routes and Precursor Chemistry

The synthesis of this compound is intrinsically linked to the efficient preparation of its precursors: 1-naphthylacetic acid and 4-methoxyphenol.

Synthesis of 1-Naphthylacetic Acid Moieties

1-Naphthylacetic acid can be synthesized through various methods. A prevalent industrial method involves the hydrolysis of 1-naphthaleneacetonitrile. This precursor is obtained via the chloromethylation of naphthalene (B1677914) followed by a reaction with sodium cyanide. guidechem.com

Other reported synthetic strategies include:

Oxidation of alpha-allylnaphthalene: This method uses an oxidizing agent like alkaline potassium permanganate. bu.edu

From alpha-naphthylcarbinol: Treatment with thionyl chloride to form alpha-chloro-methylnaphthalene, followed by a Grignard reaction with magnesium and subsequent treatment with carbon dioxide. bu.edu

Reaction of naphthalene with chloroacetic acid: This reaction can be facilitated by a ferric salt catalyst. researchgate.net Another variation involves heating chloroacetic acid and naphthalene in the presence of potassium bromide. google.com

From alpha-methylnaphthalene: Bromination followed by cyanide substitution and subsequent hydrolysis. bu.edu

The following table summarizes some of the synthetic routes to 1-Naphthylacetic acid:

Starting Material(s)Key Reagents/ConditionsReference(s)
Naphthalene, Chloroacetic AcidFerric salt catalyst researchgate.net
Naphthalene, Chloroacetic AcidPotassium bromide, heat google.com
1-NaphthaleneacetonitrileHydrolysis guidechem.com
alpha-AllylnaphthaleneAlkaline potassium permanganate bu.edu
alpha-NaphthylcarbinolThionyl chloride, Mg, CO2 bu.edu
alpha-MethylnaphthaleneBromination, NaCN, hydrolysis bu.edu

Synthesis of 4-Methoxyphenol Derivatives

4-Methoxyphenol, also known as mequinol, is a derivative of hydroquinone (B1673460). atamanchemicals.com The most common synthesis method is the methylation of hydroquinone using agents like dimethyl sulfate, methanol, or dimethyl carbonate, often with an acid catalyst. atamanchemicals.com

Alternative methods for synthesizing 4-methoxyphenol include:

From p-anisaldehyde: Oxidation using hydrogen peroxide and a diselenide catalyst. chemicalbook.commdma.ch

From 4-iodoanisole: Reaction with potassium hydroxide (B78521) and copper chloride (II) in a dimethyl sulfoxide/water mixture. chemicalbook.com

Baeyer-Villiger oxidation: A novel method involves the oxidation of 4-hydroxyacetophenone in the presence of ammonium (B1175870) peroxydisulfate (B1198043) and concentrated sulfuric acid in methanol. core.ac.uk

The table below outlines various synthetic approaches for 4-Methoxyphenol:

Starting Material(s)Key Reagents/ConditionsReference(s)
HydroquinoneDimethyl sulfate, sodium hydroxide mdma.ch
Hydroquinone, MethanolAcid catalyst, benzoquinone mdma.ch
p-AnisaldehydeHydrogen peroxide, (o-NO2PhSe)2 chemicalbook.commdma.ch
4-IodoanisoleKOH, CuCl2, DMSO/H2O chemicalbook.com
4-HydroxyacetophenoneAmmonium peroxydisulfate, H2SO4, methanol core.ac.uk

Catalytic Protocols in Aryl Ester Synthesis

The synthesis of aryl esters, including this compound, often benefits from the use of catalysts to improve reaction rates and yields.

N-Heterocyclic Carbenes (NHCs): NHCs can catalyze the oxidation of aldehydes to esters in the presence of an oxidizing agent like manganese(IV) oxide. organic-chemistry.org This method offers mild reaction conditions. organic-chemistry.org

Vanadium Catalysts: Vanadium-based catalysts, such as VO(acac)₂, can efficiently catalyze the oxidative esterification of aldehydes and benzylic alcohols to their corresponding esters using hydrogen peroxide as a green oxidant. organic-chemistry.org

Palladium Catalysis: Palladium-catalyzed α-arylation of carboxylic acids with aryl halides represents a sophisticated method for creating C-C bonds. acs.org This deprotonative cross-coupling process can be applied to aryl acetic acid derivatives. acs.org

Cobalt Catalysis: Cobalt-catalyzed decarboxylative oxidation of benzylic redox-active esters provides a route to aromatic ketones and aldehydes, which can be further functionalized. rsc.org

Formation of Novel Derivatives from this compound

The ester linkage in this compound is a key site for derivatization.

Hydrolysis: The ester can be hydrolyzed back to 1-naphthylacetic acid and 4-methoxyphenol, typically under basic conditions.

Transesterification (Alcoholysis): Reaction with another alcohol, for instance, methanol in the presence of an acid catalyst, can displace the 4-methoxyphenol group to form a different ester, such as methyl 1-naphthylacetate.

Aminolysis: Reaction with primary amines can cleave the ester bond to form N-substituted 2-(naphthalen-1-yl)acetamide derivatives.

Photo-Fries Rearrangement: Aryl esters like 1-naphthyl acetate (B1210297) can undergo photo-Fries rearrangement, which involves the cleavage of the C-O bond and subsequent rearrangement to form acetyl-substituted naphthols. psu.edu This reaction proceeds via radical pair intermediates. psu.edu While not directly studied for this compound, the principles observed for similar compounds like 1-naphthyl acetate and 4-methoxyphenyl acetate suggest this as a potential pathway for creating novel derivatives. psu.eduacs.org

Elucidation of Chemical Transformations and Reaction Mechanisms

Mechanistic Investigations of Photo-Fries Rearrangement Reactions

The Photo-Fries rearrangement is a characteristic photochemical reaction of aryl esters, converting them into hydroxy aryl ketones upon exposure to ultraviolet light. wikipedia.org This reaction proceeds through a radical mechanism and can yield both ortho and para substituted products. wikipedia.org For 4-Methoxyphenyl (B3050149) 1-naphthylacetate (B1228651), this would involve the migration of the 1-naphthoyl group to the methoxyphenyl ring.

The generally accepted mechanism for the Photo-Fries rearrangement of aryl esters begins with the absorption of a photon, which promotes the molecule to an excited singlet state (S1). researchgate.net The primary photochemical process is the subsequent homolytic cleavage of the ester's phenolic carbon-oxygen (C–O) bond. researchgate.netrit.edu This bond scission occurs rapidly, generating a geminate radical pair composed of a 1-naphthoxyl radical and an acetyl radical, enclosed within a solvent "cage". researchgate.netpsu.edu

Theoretical models, particularly for the prototype phenyl acetate (B1210297), propose a three-state mechanism for this dissociation. barbatti.org The process is initiated by absorption to a ππ* state. The molecule then transitions to a pre-dissociative nπ* state, which channels the energy to a dissociative πσ* state where the C-O bond cleavage occurs. barbatti.org

Following dissociation, several pathways are available to the radical pair:

In-cage Recombination: The radicals can recombine within the solvent cage to form ortho and para rearranged products (hydroxyketones). This is the primary pathway for the formation of the signature Photo-Fries products. researchgate.net

Intermediate Formation: The recombination is believed to proceed through a cyclohexadienone intermediate. researchgate.netpsu.edu Femtosecond laser flash photolysis studies on similar compounds, such as 4-tert-butylphenyl acetate, have temporally resolved these steps, showing that the C-O bond cleavage happens within picoseconds, followed by the formation of the cyclohexadienone intermediate. researchgate.netpsu.edu

Radical Escape: The radicals can diffuse out of the solvent cage ("escaped radicals") and can abstract hydrogen atoms from the solvent, leading to the formation of the parent phenols (e.g., 1-naphthol (B170400) and 4-methoxyphenol). unipv.it

However, there is some debate regarding the precise nature of the primary intermediate. The observation of significant magnetic field effects in some systems suggests the presence of a relatively long-lived radical pair complex, as a very short-lived intermediate like cyclohexadienone (with a formation time of tens of picoseconds) would not allow for the spin evolution necessary for such effects to manifest. researchgate.netpsu.edu

The radical nature of the Photo-Fries rearrangement has been extensively investigated using magnetic field effects (MFE) and magnetic isotope effects (MIE). These studies provide invaluable insight into the dynamics of the intermediate radical pair. psu.eduoup.com

The observation of MFEs on the yield of escaped radicals confirms the intermediacy of a radical pair. oup.comrsc.org In the presence of an external magnetic field, the rate of intersystem crossing (ISC) between the singlet and triplet states of the radical pair is altered. Studies on 1-naphthyl acetate, a closely related compound, have shown that the yield of the escaped 1-naphthoxyl radical decreases in weak magnetic fields but increases in stronger fields. oup.comoup.com This complex behavior is explained by the interplay of the hyperfine coupling (HFC) mechanism at low fields and the Δg mechanism at high fields, both of which influence the singlet-triplet spin dynamics. researchgate.netoup.com The very existence of these effects implies that the singlet radical pair intermediate has a lifetime of at least several nanoseconds, which is long enough for the magnetic interactions to influence its fate. oup.comrsc.orgoup.com

Magnetic Isotope Effect (MIE) studies, where atoms are replaced with their magnetic isotopes (e.g., ¹³C for ¹²C), further corroborate the radical pair mechanism. An MIE was reported in the Photo-Fries reaction of 4-methoxyphenyl acetate, demonstrating the general applicability of this phenomenon to this class of compounds. psu.eduacs.orgresearchgate.net The enrichment of the magnetic isotope in either the starting material or the product depends on the hyperfine coupling differences, providing further evidence for the radical pair intermediate. psu.edu

Table 1: Summary of Mechanistic Investigations on Related Aryl Acetates
TechniqueCompound StudiedKey FindingImplication for Mechanism
Nanosecond Laser Flash Photolysis1-Naphthyl AcetateMagnetic field alters the yield of escaped 1-naphthoxyl radical. oup.comrsc.orgConfirms the presence of a singlet radical pair intermediate with a lifetime of several nanoseconds. oup.com
Femtosecond Transient Absorption4-tert-butylphenyl AcetateObserved C-O bond cleavage in ~2 ps and cyclohexadienone formation in ~13 ps. researchgate.netpsu.eduProvides timescale for primary steps but conflicts with the long lifetime required for MFE/MIE. psu.edu
Magnetic Isotope Effect (MIE)4-Methoxyphenyl Acetate¹³C isotope enrichment observed during the reaction. psu.eduacs.orgSupports the radical pair mechanism and the influence of hyperfine interactions. psu.edu

Hydrolysis Mechanisms of Aryl Acetate Esters

Esters such as 4-Methoxyphenyl 1-naphthylacetate are susceptible to hydrolysis, which cleaves the ester bond to yield a carboxylic acid (1-naphthaleneacetic acid) and an alcohol (4-methoxyphenol). This reaction can be catalyzed by either acid or base. geeksforgeeks.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of an ester is a reversible equilibrium process. libretexts.org The mechanism involves the following steps:

Protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgyoutube.com This enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack by a water molecule on the protonated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgyoutube.com

A proton is transferred from the attacking water moiety to the ester's alkoxy oxygen.

The protonated leaving group (4-methoxyphenol) is eliminated, and the carbonyl group is reformed.

Deprotonation of the carbonyl oxygen by a water molecule regenerates the acid catalyst and yields the final carboxylic acid product. youtube.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), ester hydrolysis is effectively an irreversible reaction. geeksforgeeks.orgmasterorganicchemistry.com This is because the final carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. masterorganicchemistry.com The mechanism proceeds via nucleophilic acyl substitution:

Nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon. geeksforgeeks.org This breaks the π bond and forms a tetrahedral intermediate.

The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the phenoxide ion (4-methoxyphenoxide) as the leaving group. masterorganicchemistry.com

A rapid, irreversible acid-base reaction occurs where the newly formed carboxylic acid protonates the phenoxide ion and is itself deprotonated by the hydroxide in solution, driving the reaction to completion. masterorganicchemistry.com

Studies have also shown that the hydrolysis of certain phenylacetates can be induced by light, with the reaction rate being influenced by the nature and position of substituents on the phenyl ring. rjpbcs.com

Exploration of Other Reactive Pathways and Functional Group Interconversions

Beyond the primary Photo-Fries rearrangement and hydrolysis, the reactive intermediates generated during photolysis can engage in other transformations. The primary alternative pathway for the geminate radical pair formed during photolysis is cage escape . researchgate.net

Once the 1-naphthoxyl and acetyl radicals escape the initial solvent cage, they can undergo several secondary reactions:

Hydrogen Abstraction: The escaped radicals can abstract hydrogen atoms from solvent molecules. This process leads to the formation of 1-naphthol and a ketene (B1206846) (from the acetyl radical), or other products depending on the nature of the solvent. The formation of the parent phenol (B47542) is a common side product in Photo-Fries reactions. unipv.it

Decarbonylation: The acetyl radical can potentially lose carbon monoxide to form a methyl radical, although this is less common under typical Photo-Fries conditions.

These alternative pathways compete with the main rearrangement and are responsible for the mixture of products often observed in these photochemical reactions. The relative yields of rearranged ketones, parent phenols, and other byproducts are highly dependent on reaction conditions such as the solvent viscosity, temperature, and the presence of radical scavengers. wikipedia.org

Advanced Spectroscopic Characterization Techniques and Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While specific experimental spectra for 4-Methoxyphenyl (B3050149) 1-naphthylacetate (B1228651) are not widely published, the expected chemical shifts and splitting patterns can be reliably predicted based on the well-understood effects of its structural components.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for the aromatic protons on both the naphthyl and methoxyphenyl rings, as well as the aliphatic protons of the methoxy (B1213986) group and the acetate's methylene (B1212753) bridge. The protons on the 4-methoxyphenyl group would appear as two distinct doublets in the aromatic region (typically δ 6.8-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The seven protons of the naphthyl ring would produce a more complex series of multiplets further downfield (δ 7.4-8.2 ppm). The methoxy group would present as a sharp singlet around δ 3.8 ppm, and the methylene protons of the acetate (B1210297) linker would appear as a singlet around δ 4.0 ppm.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, showing signals for each unique carbon atom. The ester carbonyl carbon would be found significantly downfield (around δ 170 ppm). The carbons of the aromatic rings would resonate in the δ 114-157 ppm range. Specifically, the carbon attached to the methoxy group would be shifted downfield (around δ 157 ppm), while the other carbons of the methoxyphenyl ring would appear at distinct shifts. The ten carbons of the naphthyl ring would also show unique signals within this aromatic region. The methoxy carbon itself would appear upfield around δ 55 ppm, with the methylene carbon of the acetate group resonating nearby.

Predicted ¹H and ¹³C NMR Data for 4-Methoxyphenyl 1-naphthylacetate Predictions are based on standard chemical shift values and data from analogous structures like 4-methoxyphenylacetic acid and 1-naphthyl acetate.

SpectrumAssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMRNaphthyl-H7.40 - 8.20m (multiplet)
Methoxyphenyl-H (ortho to OCH₃)6.90 - 7.00d (doublet)
Methoxyphenyl-H (ortho to ester)7.10 - 7.20d (doublet)
Methoxy (OCH₃)~3.81s (singlet)
¹³C NMREster Carbonyl (C=O)~169-
Naphthyl-C120 - 135-
Methoxyphenyl-C (C-OCH₃)~157-
Methoxyphenyl-C114 - 130-
Methoxy (OCH₃)~55.6-

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are excellent for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically found in the 1735-1750 cm⁻¹ region. Other key absorptions would include C-O stretching vibrations for the ester and ether linkages between 1000-1300 cm⁻¹. Aromatic C=C stretching bands would appear in the 1400-1600 cm⁻¹ range, and aromatic C-H stretching would be observed just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. horiba.com The C=C stretching vibrations of the naphthyl and phenyl rings would be prominent in the 1400-1600 cm⁻¹ region. While the ester carbonyl is a weaker Raman scatterer compared to its IR absorption, it would still be detectable. Raman is particularly useful for observing symmetric vibrations and skeletal vibrations of the aromatic rings in the lower frequency "fingerprint" region (<1300 cm⁻¹). horiba.comnih.gov

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Aromatic C-HStretching3000 - 31003000 - 3100Medium-Strong
Ester C=OStretching1735 - 17501735 - 1750Strong (IR), Weak (Raman)
Aromatic C=CStretching1400 - 16001400 - 1600Medium-Strong
Ester C-OStretching1200 - 1300-Strong
Ether C-OStretching1000 - 1100-Strong
Aromatic C-HOut-of-plane Bending700 - 900-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemistry

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the naphthyl and phenyl chromophores.

The absorption spectrum is expected to be dominated by the naphthyl moiety, which typically exhibits strong absorption bands. researchgate.net The presence of the ester and the electron-donating methoxy group on the phenyl ring would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene (B1677914). The spectrum would likely show multiple bands, characteristic of the complex electronic structure of the fused aromatic ring system. Studies on similar naphthyl esters show absorption spectra typical for the naphthalene chromophore. researchgate.net

Expected UV-Vis Absorption Data for this compound

ChromophoreElectronic TransitionExpected λmax (nm) Region
Naphthyl Ringπ → π260 - 290
Naphthyl & Phenyl Ringsπ → π220 - 250

Transient Absorption Spectroscopy for Reactive Intermediate Detection

Transient absorption spectroscopy is a powerful pump-probe technique used to detect and characterize short-lived reactive intermediates, such as excited states and radicals, that are formed following photoexcitation. For aryl esters, this technique is crucial for studying photochemical reactions like the photo-Fries rearrangement.

Upon UV laser flash photolysis, this compound is expected to undergo homolytic cleavage of the ester C-O bond from the excited singlet or triplet state. This process generates a geminate radical pair within the solvent cage, consisting of a 1-naphthoxyl radical and a 4-methoxybenzoyl radical.

Studies on the closely related 1-naphthyl acetate have successfully used this technique to observe key intermediates. researchgate.net Transient absorption spectra recorded microseconds after laser excitation show characteristic peaks for the 1-naphthoxyl radical at approximately 390-410 nm. researchgate.net Additionally, the triplet-triplet (T-T) absorption of the parent naphthyl ester molecule can be observed at different wavelengths. researchgate.netnih.gov By monitoring the formation and decay of these transient signals over timescales from nanoseconds to microseconds, researchers can elucidate the kinetics and mechanism of the photochemical reaction, including the rates of intersystem crossing, bond cleavage, and radical escape from the solvent cage. researchgate.netnih.gov

Computational and Quantum Chemical Investigations

Molecular Modeling and Conformation Analysis

Molecular modeling and conformational analysis are fundamental computational techniques used to determine the three-dimensional structure and preferred spatial arrangements of a molecule. These methods are crucial for understanding a molecule's physical and biological properties, as its conformation often dictates its reactivity and interaction with other molecules.

A conformational analysis of 4-Methoxyphenyl (B3050149) 1-naphthylacetate (B1228651) would typically begin with an initial structure built using standard bond lengths and angles. This structure would then be subjected to energy minimization using molecular mechanics force fields to identify stable conformers. More advanced studies might employ semi-empirical or ab initio quantum mechanical methods to obtain more accurate geometries. For analogous compounds like phenyl benzoate, computational methods have been used to explore the potential energy surface related to the torsion of the phenyl rings around the ester linkage, revealing the most stable rotational isomers. researchgate.net A similar approach for 4-Methoxyphenyl 1-naphthylacetate would involve rotating the 4-methoxyphenyl and 1-naphthyl groups around the ester bonds to map out the conformational landscape and identify low-energy structures.

The key dihedral angles that would define the conformation of this compound include the C-O-C-C angle of the ester group and the torsion angles describing the orientation of the aromatic rings relative to the ester plane. The results of such an analysis would typically be presented in a table summarizing the geometric parameters of the most stable conformer.

Table 1: Illustrative Geometric Parameters for the Lowest Energy Conformer of this compound This table presents hypothetical data for illustrative purposes based on typical computational outputs.

ParameterValue
Bond Length (C=O)1.21 Å
Bond Length (Ester C-O)1.35 Å
Bond Length (Aryl C-O)1.40 Å
Dihedral Angle (Ring1-Ester)35°
Dihedral Angle (Ring2-Ester)50°
Total Energy-X.XXXX Hartree

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It provides detailed information about electron distribution, molecular orbitals, and related properties that govern a molecule's reactivity and spectral characteristics.

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G**, would be employed to optimize the molecular geometry and compute its electronic properties. nih.gov Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more likely to be reactive. Analysis of the spatial distribution of HOMO and LUMO orbitals can identify the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Further analysis can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and highlights electrophilic and nucleophilic sites. Such studies on related naphthyl compounds have been used to understand their reactivity and interaction patterns. bohrium.comacs.org

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations This table presents hypothetical data for illustrative purposes based on typical computational outputs.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 Debye
Ionization Potential7.0 eV
Electron Affinity1.5 eV

Simulation of Reaction Pathways and Transition States

Computational chemistry provides essential tools for mapping out the potential energy surface of a chemical reaction, allowing for the simulation of reaction pathways and the identification of transition states. This is crucial for understanding reaction mechanisms and predicting reaction rates.

For this compound, a key reaction to study would be its hydrolysis, which involves the cleavage of the ester bond. Computational methods can model the approach of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) to the carbonyl carbon of the ester. By systematically varying the geometric parameters, the reaction pathway can be traced, leading from the reactants to the products via a high-energy transition state.

Techniques such as transition state theory and Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used in conjunction with the calculated potential energy surface to determine temperature- and pressure-dependent rate constants. kaust.edu.sakaust.edu.sa The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. Computational studies on the reactions of similar aromatic radicals and esters have successfully elucidated complex reaction networks. kaust.edu.sanih.gov

Table 3: Illustrative Energetic Profile for the Hydrolysis of this compound This table presents hypothetical data for illustrative purposes based on typical computational outputs.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.5
Intermediate-5.2
Products-15.0

Computational Docking Studies for Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

In a hypothetical docking study, the three-dimensional structure of this compound, obtained from molecular modeling, would be placed into the binding site of a target protein. The docking algorithm would then explore various orientations and conformations of the ligand within the binding site, scoring each pose based on a function that estimates the binding affinity. These scoring functions typically account for intermolecular forces such as hydrogen bonds, van der Waals interactions, and electrostatic interactions.

Docking studies on compounds containing naphthyl and methoxyphenyl moieties have been performed against a variety of protein targets to explore their potential biological activities. bohrium.comnih.govekb.egnih.gov For this compound, potential targets could include enzymes for which it might act as a substrate or inhibitor. The results would highlight the key amino acid residues involved in the interaction and provide a binding energy score, which is an estimate of the binding affinity.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table presents hypothetical data for illustrative purposes based on typical computational outputs.

ParameterResult
Binding Affinity-8.2 kcal/mol
Interacting ResiduesTyr84, Phe210, Leu343
Type of InteractionsPi-Pi stacking, Hydrophobic
Hydrogen BondsNone

Mechanistic Biochemical and Enzymatic Studies

Enzymatic Hydrolysis by Esterases and Related Enzymes

Esterases are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds. The hydrolysis of 4-Methoxyphenyl (B3050149) 1-naphthylacetate (B1228651) would yield 1-naphthol (B170400) and 4-methoxyphenylacetic acid. The susceptibility of this compound to enzymatic hydrolysis is dependent on factors such as the substrate specificity of the enzyme and the kinetic parameters of the reaction.

Substrate Specificity Profiling

The substrate specificity of esterases is often broad, with many enzymes capable of hydrolyzing a variety of ester-containing compounds. Carboxylesterases (EC 3.1.1.1), a major class of esterases, are known to hydrolyze aromatic esters. For instance, carboxylesterases from various sources have been shown to hydrolyze 1-naphthyl acetate (B1210297), a structurally similar compound lacking the 4-methoxyphenyl group on the acyl moiety. ias.ac.incas.cz Studies on plant carboxylesterases have indicated a preference for short-chain naphthyl esters, with propionate (B1217596) esters sometimes showing higher affinity (lower K_m) and/or higher turnover rates (V_max) than acetate esters. ias.ac.inias.ac.in

Pig liver esterase (PLE), a commonly used biocatalyst, is known to hydrolyze a wide range of esters, including aromatic ones. tandfonline.comwikipedia.org Its ability to hydrolyze diesters of aromatic compounds suggests that the active site can accommodate bulky aromatic structures. tandfonline.com The presence of the 4-methoxyphenyl group in 4-Methoxyphenyl 1-naphthylacetate would likely influence its binding to the active site of esterases. The methoxy (B1213986) group can affect the electronic properties and steric bulk of the acyl portion of the substrate, which in turn can impact the rate of hydrolysis.

Enzyme Kinetics and Mechanistic Parameters (e.g., K_m, V_max)

While specific kinetic data for the enzymatic hydrolysis of this compound are not available in the reviewed literature, data for the related substrate, 1-naphthyl acetate, can provide some insights. The Michaelis-Menten constant (K_m) is an indicator of the affinity of an enzyme for its substrate, and the maximum reaction velocity (V_max) reflects the catalytic turnover rate.

For instance, a carboxylesterase purified from germinated finger millet was found to have a K_m of 1.176 mM and a V_max of 2.105 nmol/mg protein for 1-naphthyl acetate. ias.ac.in Another study on an esterase from the diamondback moth reported a K_m of 28 µM and a V_max of 6.0 µM/min for the same substrate. nih.gov Human placental microsomes have also been shown to hydrolyze 1-naphthylacetate, with K_m values for various ester substrates ranging from 92 to 370 µM and V_max values from 85 to 170 nmol/mg/min. nih.gov

The introduction of the 4-methoxyphenyl group would be expected to alter these kinetic parameters. The increased size and altered electronic distribution of the acyl group could affect both the binding affinity (K_m) and the rate of the catalytic step (V_max). The precise effect would depend on the specific architecture of the enzyme's active site.

Table 1: Representative Kinetic Parameters for the Hydrolysis of 1-Naphthyl Acetate by Various Esterases

Enzyme SourceK_m (mM)V_maxReference
Germinated Finger Millet Carboxylesterase1.1762.105 nmol/mg protein ias.ac.in
Diamondback Moth Esterase0.0286.0 µM/min nih.gov
Caesalpinia mimosoides Esterase0.1112.5 nmol/min cabidigitallibrary.org
Atta Flour α-Naphthyl Acetate Esterase9.7650.084 mM/min tku.edu.tw

Note: This table presents data for 1-naphthyl acetate, a structurally related compound, as no direct kinetic data for this compound was found.

Enzyme Inhibition Studies and Inhibitory Mechanisms

In addition to being potential substrates for hydrolytic enzymes, ester compounds can also act as inhibitors of various enzymes. The structural motifs within this compound, namely the naphthyl and 4-methoxyphenyl groups, are found in known enzyme inhibitors.

Targeting of Specific Enzymes (e.g., Lipoxygenases, Acetylcholinesterase, Flavin-Containing Monooxygenases)

Lipoxygenases: Research has shown that esters of 4-methoxyphenylacetic acid can act as inhibitors of 15-lipoxygenase (15-LOX). nih.gov In one study, certain esters of 4-methoxyphenylacetic acid exhibited significant inhibitory activity against soybean 15-lipoxygenase, with IC_50 values in the low micromolar range. nih.gov Molecular docking studies suggested that the carbonyl group of these esters orients towards the Fe(III)-OH moiety in the active site of the enzyme. nih.gov This suggests that this compound could potentially inhibit lipoxygenases, although its specific potency would need to be experimentally determined. Other studies have also explored benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters as 5-lipoxygenase inhibitors. nih.gov

Acetylcholinesterase (AChE): The inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease. rsc.orgmdpi.com Compounds containing a methoxyphenyl group have been investigated as AChE inhibitors. For example, some 3-(2-(4-methoxyphenyl)ethylimino)indolin-2-one derivatives have shown inhibitory activity against AChE. brieflands.com The methoxy group, particularly at the para position, has been shown to enhance the inhibitory potency of certain classes of AChE inhibitors. brieflands.comresearchgate.net This suggests that the 4-methoxyphenyl moiety of the target compound could contribute to AChE inhibition.

Flavin-Containing Monooxygenases (FMOs): There is no direct evidence to suggest that this compound would specifically inhibit flavin-containing monooxygenases. FMOs are generally not known to be inhibited by this class of compounds.

Structure-Activity Relationships (SAR) in Enzymatic Contexts

Structure-activity relationship (SAR) studies on related compounds provide valuable insights into how the structural features of this compound might influence its enzymatic interactions.

In the context of lipoxygenase inhibition , studies on 4-methoxyphenylacetic acid esters have indicated that the nature of the alcohol portion of the ester can significantly impact inhibitory potency. nih.gov This suggests that the 1-naphthyl group in this compound would play a critical role in its interaction with the lipoxygenase active site.

For acetylcholinesterase inhibition , the position of the methoxy group on the phenyl ring is often crucial. In a series of isatin-based derivatives, a compound with a 4-methoxy group on the phenyl ring (para position) exhibited the highest activity. brieflands.com Similarly, in a study of quinoline-thiosemicarbazone conjugates, the electron-rich methoxy group was found to contribute significantly to improving the inhibition level. researchgate.net The non-polar nature of the methoxy group may facilitate interaction with hydrophobic pockets in the AChE active site. rsc.org The presence of a naphthyl group in other classes of AChE inhibitors has also been shown to be beneficial for potent inhibition. rsc.org

Interactions with Biological Macromolecules (e.g., Proteins)

Beyond specific enzyme active sites, this compound has the potential to interact with other biological macromolecules, such as plasma proteins. Aromatic esters can bind to proteins through various non-covalent interactions, including hydrophobic interactions and aromatic-aromatic (π-π) stacking. berkeley.edu

The two aromatic rings in this compound, the naphthalene (B1677914) and the methoxyphenyl rings, provide significant hydrophobic surface area, which could facilitate binding to hydrophobic pockets on proteins. The potential for π-π stacking between the aromatic rings of the compound and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) on a protein surface could further stabilize such interactions.

For example, human serum albumin, a major transport protein in the blood, is known to have binding sites that accommodate aromatic and hydrophobic molecules. While no specific binding data for this compound is available, its structural characteristics suggest that it could bind to albumin and other plasma proteins, which would influence its distribution and availability to interact with enzymes.

Application as Probes in Biochemical Assays

The utility of specific chemical compounds as probes in biochemical assays is a cornerstone of modern life sciences research, enabling the detection and quantification of enzymatic activity and the screening for potential inhibitors. While direct and extensive research on this compound as a biochemical probe is not widely documented, its structural analog, 4-methoxyphenyl acetate, has been successfully employed as a substrate in a thin-layer chromatography (TLC) bioautographic assay for detecting acetylcholinesterase (AChE) inhibitors. researchgate.net This application provides a strong inferential basis for the potential use of this compound in similar assay systems.

Enzyme probes are fundamental tools in various research applications due to their high sensitivity and the versatility of their signal outputs, which can be chromogenic, chemiluminescent, or fluorescent. thermofisher.com These probes are often enzyme substrates that, upon cleavage by their target enzyme, release a product that can be detected. thermofisher.com

In the context of acetylcholinesterase, a key enzyme in the nervous system, researchers have developed a low-cost and sensitive TLC bioautographic assay using 4-methoxyphenyl acetate as a substrate. researchgate.net The principle of this assay involves the enzymatic hydrolysis of 4-methoxyphenyl acetate by AChE to produce 4-methoxyphenol (B1676288). researchgate.net This product then reacts with a chromogenic agent, typically a mixture of potassium ferricyanide (B76249) and iron chloride hexahydrate, to produce a distinct color. researchgate.net In the presence of an AChE inhibitor, the enzymatic reaction is impeded, resulting in a clear or lightly colored spot against a colored background on the TLC plate, thus indicating the inhibitor's presence and activity. researchgate.net

The success of this assay with 4-methoxyphenyl acetate suggests a plausible application for this compound as a probe. The enzymatic cleavage of this compound by an appropriate esterase would yield 1-naphthol and 4-methoxyphenyl acetate, or potentially 4-methoxyphenol and 1-naphthylacetic acid, depending on the esterase's specificity. The released naphthol or phenol (B47542) derivative could then be detected using a suitable chromogenic or fluorogenic reagent.

A key advantage of the assay developed with 4-methoxyphenyl acetate was its low enzyme consumption and high sensitivity, with detection limits for known inhibitors like huperzine A and physostigmine (B191203) being remarkably low. researchgate.net This highlights the potential for developing highly efficient screening methods.

Below is a data table summarizing the findings for the TLC bioautographic assay using the related compound, 4-methoxyphenyl acetate, which serves as a model for the potential application of this compound.

ParameterFinding
Enzyme Acetylcholinesterase (AChE)
Substrate 4-Methoxyphenyl acetate
Assay Type Thin-Layer Chromatography (TLC) Bioautography
Detection Principle Enzymatic hydrolysis of the substrate to 4-methoxyphenol, which reacts with a chromogenic agent.
Chromogenic Agent Potassium ferricyanide and Iron chloride hexahydrate
Result Indication Light yellow spots (inhibitor present) against an aquamarine blue background.
Enzyme Consumption 1 U/mL
Detection Limit (Huperzine A) 0.0001 µg
Detection Limit (Physostigmine) 0.001 µg

This table is based on research conducted with 4-methoxyphenyl acetate and is presented as a model for the potential application of this compound. researchgate.net

Further research into this compound itself would be necessary to establish its specific utility as a probe, including determining its optimal enzyme target, reaction kinetics, and the most effective detection method for its hydrolysis products. ontosight.ai

Applications in Organic Synthesis and Chemical Reagent Development

Utilization as a Synthetic Building Block for Complex Molecules

The structure of 4-Methoxyphenyl (B3050149) 1-naphthylacetate (B1228651) makes it a viable starting material or intermediate in the synthesis of more elaborate organic compounds. The ester linkage can be hydrolyzed to regenerate 1-naphthylacetic acid and 4-methoxyphenol (B1676288), which can be useful if one of these components needs to be protected and later revealed in a synthetic sequence.

Furthermore, the aromatic rings of both the naphthyl and methoxyphenyl groups are susceptible to electrophilic substitution reactions. This allows for the introduction of additional functional groups, paving the way for the synthesis of a variety of substituted derivatives. For instance, nitration, halogenation, or Friedel-Crafts reactions could be selectively performed on either aromatic system, guided by the directing effects of the existing substituents.

The methylene (B1212753) bridge in the 1-naphthylacetic acid portion also offers a site for chemical modification. Deprotonation with a suitable base would generate a nucleophilic enolate, which could then participate in alkylation or condensation reactions to build more complex carbon skeletons.

Table 1: Potential Synthetic Transformations of 4-Methoxyphenyl 1-naphthylacetate

Reaction TypeReagents and ConditionsPotential Product
Ester HydrolysisAcid or base catalysis (e.g., HCl or NaOH)1-Naphthylacetic acid and 4-methoxyphenol
Aromatic NitrationHNO₃, H₂SO₄Nitrated derivatives on the naphthyl or phenyl ring
Aromatic HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Halogenated derivatives on the naphthyl or phenyl ring
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)Acylated derivatives on the naphthyl or phenyl ring
Alpha-AlkylationStrong base (e.g., LDA), alkyl halideAlkylated derivative at the methylene position

Role as a Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

Both the naphthalene (B1677914) and anisole (B1667542) (methoxyphenyl) moieties are present in a wide array of biologically active compounds. Therefore, this compound could serve as a valuable precursor for the synthesis of new therapeutic agents.

1-Naphthylacetic acid itself is a synthetic auxin, a class of plant hormones, and its derivatives have been explored for various biological activities. nih.govwikipedia.orgherts.ac.ukglpbio.com Similarly, the 4-methoxyphenyl group is a common feature in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic properties. The combination of these two scaffolds in a single molecule could lead to novel compounds with interesting pharmacological profiles. For example, derivatives of 1-naphthol (B170400) have been synthesized and evaluated for their antimicrobial activities. researchgate.net

Research into related compounds, such as β-azolyl ketones derived from 4-methoxyphenyl precursors, has indicated their potential as components in fungicide, bactericide, and herbicide formulations. mdpi.com This suggests that the 4-methoxyphenyl group can be a key component in bioactive molecules.

Development as a Chemical Reagent in Novel Transformations

The specific electronic properties of this compound could be harnessed in the development of new chemical reagents. The 4-methoxyphenyl group is a good leaving group in certain nucleophilic substitution reactions, particularly when the reaction is facilitated by the stability of the resulting 4-methoxyphenoxide ion.

This characteristic is exemplified by related compounds like 4-methoxyphenyl ester fluorosulfuric acid, which can act as a cross-coupling partner in Suzuki-Miyaura reactions. sigmaaldrich.com While the acetate (B1210297) group is generally a less reactive leaving group than a fluorosulfate, this principle could be adapted. For instance, under specific catalytic conditions, the 1-naphthylacetyl group could be transferred to other nucleophiles, making the compound a potential "1-naphthylacetylating" agent.

The reactivity of related naphthyl acetates has been studied in various contexts, including kinetic studies of their hydrolysis and aminolysis. acs.org Such studies provide a basis for understanding how this compound might behave in different chemical environments and how its reactivity could be tuned for specific synthetic applications. The synthesis of other naphthyl acetates, such as β-naphthyl acetate, has been achieved using catalysts like iodine, indicating straightforward methods for preparing such esters. researchgate.net

Potential for New Material Development and Functional Polymers

The incorporation of this compound into polymeric structures could lead to the development of new materials with tailored properties. The ester linkage could be part of the polymer backbone or a pendant group, influencing the material's physical and chemical characteristics.

One area of potential is in the creation of slow-release formulations. Research has been conducted on polymeric derivatives of 1-naphthylacetic acid, where the auxin is chemically bonded to a polymer and released through hydrolysis. researchgate.net A similar approach could be taken with this compound, potentially for the controlled release of either 1-naphthylacetic acid or 4-methoxyphenol, both of which have biological activities.

Furthermore, the aromatic nature of both the naphthyl and methoxyphenyl groups could contribute to desirable properties in polymers, such as thermal stability and specific optical or electronic characteristics. The synthesis of polymers incorporating such aromatic esters could be achieved through various polymerization techniques, depending on the introduction of suitable polymerizable functional groups onto the this compound molecule.

Chromatographic and Bioautographic Assay Development

Optimization of Thin-Layer Chromatography (TLC) for Separation and Detection

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the separation and preliminary identification of compounds. orgchemboulder.comsigmaaldrich.com For 4-Methoxyphenyl (B3050149) 1-naphthylacetate (B1228651), a moderately polar ester, normal-phase TLC on silica (B1680970) gel is the predominant mode used. sigmaaldrich.comchromatographyonline.com

The optimization process involves a careful selection of the stationary and mobile phases to achieve ideal retention factor (Rf) values, typically between 0.2 and 0.6 for optimal separation. sigmaaldrich.com The stationary phase of choice is most commonly silica gel 60 F254, which contains a fluorescent indicator allowing for the visualization of UV-active compounds, such as the naphthyl and methoxyphenyl-containing analyte, under a UV lamp at 254 nm. chemrxiv.orgsemanticscholar.org

The mobile phase composition is critical for achieving effective separation. sigmaaldrich.com A common approach involves using a binary solvent system, typically a nonpolar solvent like hexane (B92381) mixed with a more polar solvent such as ethyl acetate (B1210297). sigmaaldrich.com The polarity of the mobile phase is adjusted by varying the ratio of these solvents to modulate the Rf values of the components in a mixture. sigmaaldrich.com For preparative TLC, which can be used for small-scale purification, uniform application of the sample as a narrow band is crucial for achieving high resolution. chemrxiv.org

Table 1: Optimized TLC Parameters for Separation of 4-Methoxyphenyl 1-naphthylacetate

ParameterSpecificationPurpose
Stationary Phase Silica gel 60 F₂₅₄ on aluminum or glass platesProvides a polar surface for separation; fluorescent indicator allows for UV visualization. semanticscholar.org
Mobile Phase Hexane:Ethyl Acetate (e.g., 8:2 v/v)Solvent system for normal-phase chromatography; ratio is adjusted to achieve optimal Rf values. sigmaaldrich.com
Application Spotting or banding of the sample dissolved in a volatile solventTo apply the sample to the plate for separation. orgchemboulder.com
Development Ascending development in a saturated chamberThe mobile phase moves up the plate via capillary action, separating the sample components. orgchemboulder.com
Detection UV light at 254 nmVisualization of aromatic compounds as dark spots on a glowing background. chemrxiv.org

Development of High-Performance Liquid Chromatography (HPLC) Methods

For quantitative analysis and high-resolution separation, High-Performance Liquid Chromatography (HPLC) is the preferred method. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing moderately polar compounds like this compound and its analogs. chromatographyonline.comnih.gov

Method development for these compounds typically employs a C18 (octadecylsilyl) bonded silica column, which provides a nonpolar stationary phase. nih.govirjponline.orgpensoft.net The separation is achieved by using a polar mobile phase, commonly a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer like phosphate (B84403) to control pH and improve peak shape. nih.govirjponline.orgpensoft.net Isocratic elution with a constant mobile phase composition or gradient elution, where the solvent composition is changed over time, can be used to optimize the separation of complex mixtures. irjponline.orgwindows.net

Detection is most commonly performed using a UV-Vis or photodiode array (PDA) detector, as the aromatic naphthyl and methoxyphenyl moieties exhibit strong UV absorbance. nih.govrjptonline.org The detection wavelength is selected based on the absorbance maxima of the analyte to ensure high sensitivity. rjptonline.org

Table 2: Typical RP-HPLC Method Parameters for Analysis of Naphthylacetate and Methoxyphenyl Analogs

ParameterSpecificationRationale
Column C18 bonded silica (e.g., 250 x 4.6 mm, 5 µm)Standard reversed-phase column for separation of nonpolar to moderately polar analytes. irjponline.orgrjptonline.org
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0-5.5)A polar mobile phase for RP-HPLC; buffer maintains consistent ionization state and peak shape. nih.govpensoft.net
Elution Mode Isocratic or GradientIsocratic for simple mixtures; gradient for complex samples with varying polarities. windows.net
Flow Rate 1.0 mL/minA typical analytical flow rate providing good separation efficiency and reasonable run times. irjponline.orgpensoft.net
Column Temperature Ambient or controlled (e.g., 25-30 °C)Temperature control ensures reproducible retention times. windows.netrjptonline.org
Detection UV/PDA at ~227-260 nmThe aromatic rings of the analytes provide strong UV absorbance for sensitive detection. nih.govrjptonline.org
Injection Volume 10-20 µLStandard injection volume for analytical HPLC. nih.govirjponline.org

Many biologically active molecules are chiral, with enantiomers often exhibiting different pharmacological effects. asianpubs.org The separation of enantiomers is critical in pharmaceutical analysis and can be achieved using chiral HPLC. This is typically accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. asianpubs.orgchiralpedia.com

For analogs of this compound, such as other naphthylacetic acid derivatives, polysaccharide-based CSPs are highly effective. asianpubs.org These phases, particularly those derived from cellulose (B213188) or amylose (B160209) esters and carbamates, can separate a wide range of racemic compounds. asianpubs.org For instance, a column like Chiralcel OD-R, which consists of cellulose tris(3,5-dimethylphenyl carbamate) coated on silica, has been successfully used to separate the enantiomers of nabumetone (B1676900) metabolites, which also contain the 6-methoxy-2-naphthyl structure. upce.cz The mobile phases for these separations are often mixtures of alkanes (like hexane or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol). upce.cz

Table 3: Example Conditions for Chiral HPLC Separation of a Related Naphthyl Analog

ParameterSpecification
Column Chiralcel OD-R (Cellulose tris(3,5-dimethylphenyl carbamate) on silica)
Mobile Phase Acetonitrile/Water or Hexane/Isopropanol
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 230 nm or Circular Dichroism (CD)
Analyte Example Enantiomers of 4-(6-methoxy-2-naphthyl)-3-hydroxybutan-2-one upce.cz

Bioautographic Assays for Enzyme Inhibitor Screening

TLC-bioautography is a powerful hyphenated technique that combines the separation power of TLC with a subsequent biological assay performed directly on the plate. researchgate.netresearchgate.net This method is exceptionally useful for the rapid screening of complex mixtures, such as plant extracts, to identify potential enzyme inhibitors. researchgate.netnih.gov

A notable application relevant to this compound is the screening for acetylcholinesterase (AChE) inhibitors, which are of interest in the research of Alzheimer's disease. thieme-connect.com In a highly effective and low-cost bioautographic assay, 4-methoxyphenyl acetate is used as the enzyme substrate. researchgate.netnih.gov The principle of this assay is as follows:

The sample is first separated by TLC.

The plate is then sprayed with the enzyme, acetylcholinesterase.

The enzyme hydrolyzes the substrate, 4-methoxyphenyl acetate, to produce 4-methoxyphenol (B1676288). researchgate.netnih.gov

The plate is subsequently sprayed with a chromogenic reagent, a mixed solution of potassium ferricyanide (B76249) [K₃(Fe(CN))₆] and iron(III) chloride (FeCl₃). researchgate.netnih.gov

The 4-methoxyphenol produced by the enzymatic reaction reacts with the visualizing agent to form a stable aquamarine blue or Prussian blue colored background. researchgate.net

In regions where an AChE inhibitor is present on the chromatogram, the enzymatic hydrolysis is blocked. Consequently, no 4-methoxyphenol is formed, and these zones appear as clear or light yellow spots against the colored background, indicating enzyme inhibition. researchgate.netnih.gov

This method is considered an improvement over the more traditional Ellman's method or the method using 1-naphthyl acetate and Fast Blue B salt, as it is more cost-effective due to lower enzyme consumption and uses less hazardous reagents. thieme-connect.comresearchgate.netnih.gov The detection limits for known inhibitors like huperzine A are in the sub-nanogram range, highlighting the sensitivity of the assay. researchgate.netnih.gov

Table 4: Comparison of TLC-Bioautographic Methods for AChE Inhibitor Screening

FeatureMethod with 1-Naphthyl AcetateMethod with 4-Methoxyphenyl Acetate
Substrate 1-Naphthyl Acetate or 2-Naphthyl Acetate nih.govresearchgate.net4-Methoxyphenyl Acetate researchgate.netnih.gov
Enzyme Product 1-Naphthol (B170400) or 2-Naphthol nih.gov4-Methoxyphenol researchgate.netnih.gov
Chromogenic Agent Fast Blue B Salt nih.govresearchgate.netPotassium Ferricyanide and Iron(III) Chloride researchgate.netnih.gov
Background Color Purple/Violet nih.govAquamarine Blue researchgate.net
Inhibitor Spot White/Clear nih.govLight Yellow/White researchgate.net
Advantages Well-established method.Lower cost, reduced enzyme consumption, high sensitivity. thieme-connect.comresearchgate.net
Disadvantages Higher enzyme consumption, Fast Blue B salt can be unstable. nih.govresearchgate.netRelatively newer method.

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Reactions Involving Aryl Naphthylacetates

The exploration of new catalytic systems is a cornerstone of modern organic synthesis, and aryl naphthylacetates are proving to be versatile substrates in this arena. Researchers are moving beyond traditional methods to discover more efficient, selective, and environmentally benign catalytic reactions.

One significant area of investigation is the Fries rearrangement , a reaction that converts an aryl ester to a hydroxyaryl ketone. Bismuth triflate (Bi(OTf)₃) has emerged as a highly efficient catalyst for this transformation in phenyl or 1-naphthyl acetates. researchgate.netresearchgate.net Studies have shown that using just 10 mol% of bismuth triflate can smoothly facilitate the reaction, leading to moderate to good yields of the corresponding hydroxyaryl ketone. researchgate.netresearchgate.net This catalytic approach represents an improvement over older methods that often required stoichiometric amounts of Lewis acids.

Another important reaction is the photo-Fries rearrangement , which proceeds via a radical mechanism upon photoexcitation. The study of the primary photochemical processes of 1-naphthyl acetate (B1210297) has been advanced by techniques such as laser flash photolysis under high magnetic fields. psu.edu These investigations have provided evidence for the existence of radical pair intermediates, offering deeper mechanistic insights. psu.edu

Furthermore, N-heterocyclic carbene (NHC) organocatalysis is being explored for reactions involving aryl radicals. nih.gov This method allows for the generation of aryl radicals from aryl halides using only an NHC organocatalyst, which can then participate in reactions like the arylacylation of styrenes. nih.gov This opens up new avenues for forming carbon-carbon bonds using aryl naphthylacetate-related structures under metal-free conditions.

Palladium-catalyzed cross-coupling reactions also remain a key focus. The α-arylation of ketones with aryl halides, for instance, utilizes catalyst systems composed of palladium acetate (Pd(OAc)₂) combined with bulky, electron-rich phosphine (B1218219) ligands. acs.org These reactions are fundamental for creating Csp³−Csp² bonds, a common structural motif in many functional molecules. acs.org

Catalyst SystemReaction TypeSubstrate ClassKey Findings
Bismuth Triflate (Bi(OTf)₃)Fries RearrangementPhenyl or 1-Naphthyl AcetatesEfficient catalysis with 10 mol% catalyst loading, yielding hydroxyaryl ketones in moderate to good yields. researchgate.netresearchgate.net
UV LightPhoto-Fries Rearrangement1-Naphthyl AcetateProceeds via radical pair intermediates, studied by laser flash photolysis and magnetic field effects. psu.edu
N-Heterocyclic Carbene (NHC)Radical Relay-Type ArylacylationStyrenes and Aryl IodidesMetal-free generation of aryl radicals for C-C bond formation. nih.gov
Pd(OAc)₂ / Phosphine Ligandsα-Arylation of KetonesKetones and Aryl HalidesForms Csp³−Csp² bonds, with the catalytic cycle involving oxidative addition, enolate substitution, and reductive elimination. acs.org

Advancements in Computational Prediction of Molecular Behavior

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules like 4-Methoxyphenyl (B3050149) 1-naphthylacetate (B1228651), accelerating research and reducing reliance on purely empirical methods.

In silico screening and molecular dynamics (MD) simulations are being used to predict the interactions between esters and biological targets. For example, a computational study was conducted to find alternative substrates for the enzyme acetylcholinesterase (AChE). nih.gov In this study, various substrates were screened based on their "Total Interaction Energy" (TIE) and fitness within the enzyme's active site. nih.gov Among the candidates, 1-Naphthyl acetate (1-NA) showed the most favorable interaction, a finding that was subsequently validated through in vitro experiments. nih.gov MD simulations further confirmed that the 1-NA-AChE complex remained stable over a 5-nanosecond period, highlighting the predictive power of these computational approaches. nih.gov

The photo-Fries rearrangement of 1-naphthyl acetate has also been the subject of computational investigation. Studies using a magnetic field effect (MFE) probe have helped to elucidate the primary photochemical processes. psu.edu The observation of MFEs on the escaped yields of the 1-naphthoxyl radical provided crucial evidence for the presence of radical pair intermediates, a detail that is difficult to capture through experimental means alone. psu.edu

Furthermore, predictive models are being developed to estimate key physicochemical properties. The SPARC (SPARC Performs Automated Reasoning in Chemistry) model, for instance, can calculate the hydrolysis rate constants of carboxylic acid esters in aqueous systems directly from the molecular structure. epa.gov This tool is invaluable for assessing the environmental fate and persistence of ester compounds.

Computational MethodApplicationSubject MoleculeKey Insight
Molecular Docking & MD SimulationSubstrate Screening1-Naphthyl AcetateIdentified as a highly favorable substrate for acetylcholinesterase based on interaction energy and complex stability. nih.gov
Magnetic Field Effect (MFE) ProbeReaction Mechanism Study1-Naphthyl AcetateConfirmed the existence of radical pair intermediates in the photo-Fries rearrangement. psu.edu
SPARC ModelProperty PredictionCarboxylic Acid EstersEstimates hydrolysis rate constants, aiding in environmental impact assessment. epa.gov

Integration with High-Throughput Screening for Mechanistic Discoveries

High-throughput screening (HTS) is a revolutionary technology in drug discovery and chemical biology that allows for the rapid testing of thousands of compounds. bmglabtech.com The integration of HTS with studies of aryl naphthylacetates and related compounds is poised to accelerate mechanistic discoveries and identify novel functionalities.

HTS assays are crucial for determining the substrate specificity of enzymes. For example, HTS was used to explore the substrate profiles of eukaryotic arylamine N-acetyltransferases (NATs), enzymes involved in metabolizing xenobiotics. nih.gov By screening a wide range of compounds, researchers could clearly delineate the overlapping yet distinct specificities of different NAT isozymes. nih.gov Such an approach could be readily applied to discover enzymes that act on or are inhibited by 4-Methoxyphenyl 1-naphthylacetate.

Moreover, HTS is being used for direct mechanistic screening. In one study, patient-cultured meningioma cells were screened against an epigenetic compound library to identify targetable mechanisms for cancer treatment. nih.gov This screen successfully identified broad-spectrum Histone Deacetylase (HDAC) inhibitors as broadly effective compounds, demonstrating the power of HTS to uncover fundamental biological pathways. nih.gov

The challenge of false positives in HTS is also being addressed through quantitative HTS (qHTS) and comprehensive mechanistic analysis. In a large screen against β-lactamase, nearly all initial hits were found to be non-specific aggregators. nih.gov This highlights the importance of follow-up studies and the use of structure-based methods like molecular docking to prioritize promising, albeit sometimes weaker, hits that were missed in the primary screen. nih.gov

HTS ApplicationResearch AreaKey AdvantageExample
Substrate Specificity ProfilingEnzymologyRapidly defines the range of molecules an enzyme can process.Differentiating the activity of human NAT1 and NAT2 enzymes. nih.gov
Mechanistic ScreeningOncology Drug DiscoveryIdentifies targetable biological pathways in disease models.Screening of an epigenetic library against meningioma cells identified HDAC inhibitors as potential therapeutics. nih.gov
Hit Validation and PrioritizationLead DiscoveryCombines experimental screening with computational methods to reduce false positives and find novel scaffolds.Comprehensive analysis of hits from a screen against β-lactamase. nih.gov

Development of Advanced Analytical Tools for Trace Analysis and Reaction Monitoring

The ability to detect and quantify compounds at low concentrations and to monitor reactions in real-time is critical for research and development. Advanced analytical tools are continuously being refined for the analysis of molecules like this compound.

Thin-layer chromatography (TLC) , a cost-effective and versatile technique, has seen significant improvements. An improved TLC bioautographic assay for the detection of acetylcholinesterase inhibitors was developed using 4-methoxyphenyl acetate as a substrate. researchgate.net In this method, the enzymatic hydrolysis of the acetate produces 4-methoxyphenol (B1676288), which then reacts with a chromogenic agent. This creates a colored background on the TLC plate, allowing for the easy visualization of inhibitor compounds as light spots. researchgate.net This low-cost method is highly sensitive, with detection limits for known inhibitors in the sub-nanogram range. researchgate.net

High-performance liquid chromatography (HPLC) remains a workhorse in analytical chemistry. Various HPLC methods have been developed and validated for the separation and quantification of related compounds like 1-naphthylacetic acid in complex matrices such as food samples. science.gov The coupling of HPLC with mass spectrometry (LC-MS) provides even greater specificity and sensitivity. For instance, LC-MS was instrumental in elucidating the metabolic pathway of the prodrug nabumetone (B1676900), which is structurally related to arylacetates. bohrium.com This study identified the specific cytochrome P450 enzymes responsible for converting nabumetone to its active form, 6-methoxy-2-naphthylacetic acid. bohrium.com

These advanced analytical methods are essential for a wide range of applications, from quality control and residue analysis to detailed mechanistic and metabolic studies.

Analytical TechniqueApplicationSubstrate/AnalyteKey Feature
TLC BioautographyEnzyme Inhibitor Screening4-Methoxyphenyl AcetateLow-cost, high-sensitivity visual detection of acetylcholinesterase inhibitors. researchgate.net
HPLCQuantitative Analysis1-Naphthylacetic AcidAccurate determination of analyte levels in complex samples like foods. science.gov
LC-MSMetabolism StudiesNabumetone (related structure)Elucidation of metabolic pathways and identification of responsible enzymes. bohrium.com

Q & A

Q. How can 4-methoxyphenyl 1-naphthylacetate be used to determine enzymatic activity in biological assays?

  • Methodological Answer : The compound serves as a substrate for enzymes like carboxylesterases (CES). Hydrolysis of this compound releases 1-naphthol, which can be quantified spectrophotometrically at 585 nm . To standardize assays:

Prepare a calibration curve using known concentrations of 1-naphthol.

Validate linearity at low concentrations (e.g., 0.1–10 µM) to ensure accurate detection limits.

Optimize reaction conditions (pH, temperature, incubation time) to match the enzyme’s kinetic properties .

Q. What solvents are optimal for handling this compound in experimental workflows?

  • Methodological Answer : Acetonitrile and tert-butyl methyl ether are validated solvents for preparing stock solutions due to their compatibility with chromatographic techniques (e.g., HPLC) and stability in enzyme assays. For long-term storage, use inert atmospheres (argon/nitrogen) to prevent ester hydrolysis .

Q. How should researchers establish a calibration curve for quantifying enzymatic hydrolysis products?

  • Methodological Answer : Use a UV-VIS spectrophotometer (e.g., Perkin-Elmer 130) with a fixed wavelength (585 nm for 1-naphthol).

Prepare serial dilutions of 1-naphthol in the same solvent as the assay buffer.

Measure absorbance triplicates to assess precision.

Validate linearity (R² ≥ 0.99) and sensitivity (limit of detection ≤ 0.05 µM) .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized using solid acid catalysts?

  • Methodological Answer : Solid superacid catalysts (e.g., SO₄²⁻/ZrO₂-TiO₂) enhance esterification efficiency.

Optimize molar ratios of 1-naphthylacetic acid and 4-methoxyphenol (1:1.2–1.5).

Use reflux conditions (80–100°C) with toluene as a solvent.

Monitor reaction progress via TLC or GC-MS. Catalytic reusability (>5 cycles) reduces costs .

Q. What strategies resolve discrepancies in enzyme specificity studies involving this compound?

  • Methodological Answer : Conflicting data on CES1 vs. CES2 activity can arise from assay conditions.

Use native gel electrophoresis with 1-naphthylacetate as a substrate to distinguish isoforms.

Validate findings with selective inhibitors (e.g., bis-4-nitrophenyl phosphate for CES1).

Cross-reference kinetic parameters (Km, Vmax) across cell lines or tissue homogenates .

Q. How should toxicological studies for this compound be designed to address systemic effects?

  • Methodological Answer : Follow inclusion criteria from ATSDR guidelines :

Use rodent models for inhalation, oral, or dermal exposure.

Monitor hepatic/renal biomarkers (ALT, creatinine) and histopathology.

Include negative controls and dose-response groups (low, medium, high). Prioritize OECD test guidelines for regulatory compliance .

Q. How can researchers address contradictions in literature on metabolic pathways of this compound?

  • Methodological Answer : Conduct systematic reviews using PRISMA frameworks:

Filter studies by exposure route, species, and detection methods (e.g., LC-MS vs. spectrophotometry).

Perform meta-analyses on hydrolysis rates or metabolite profiles.

Replicate key studies under standardized conditions to isolate variables (e.g., pH, co-factors) .

Q. What methodologies evaluate synergistic or antagonistic interactions of this compound with plant growth regulators?

  • Methodological Answer : Use factorial experimental designs:

Combine this compound with auxins (e.g., potassium 3-indole-butyrate) and cytokinins.

Apply treatments pre-transplanting (3–10 days) and measure growth metrics (root elongation, biomass).

Analyze interactions via ANOVA and response surface modeling .

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